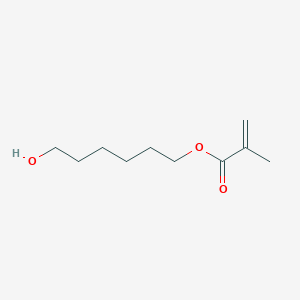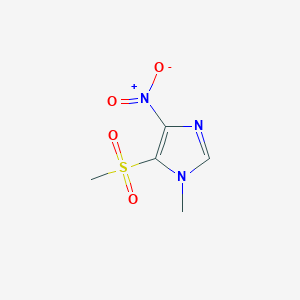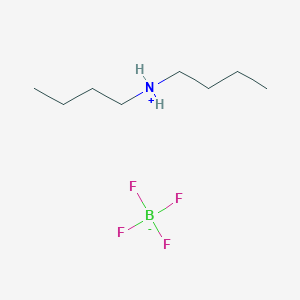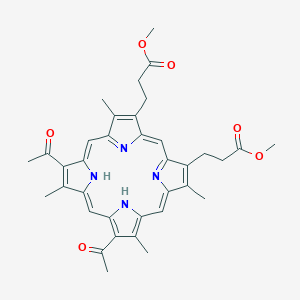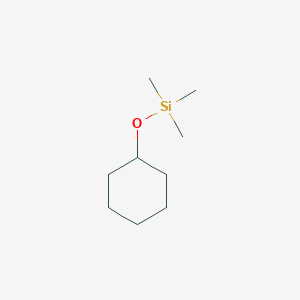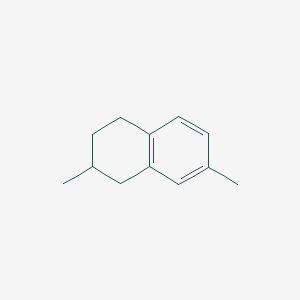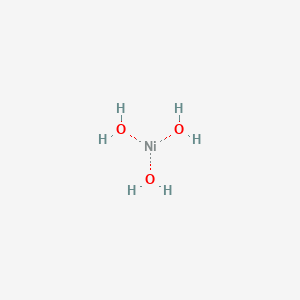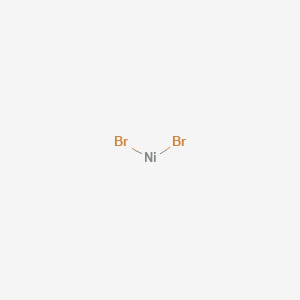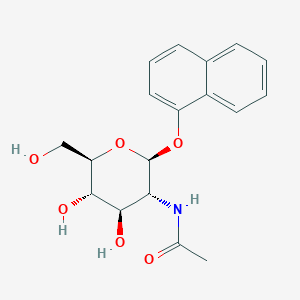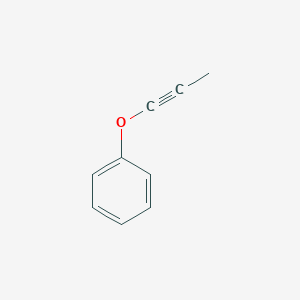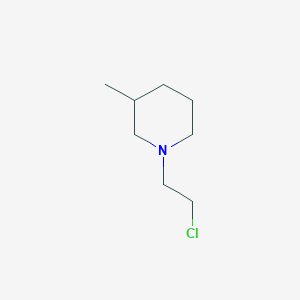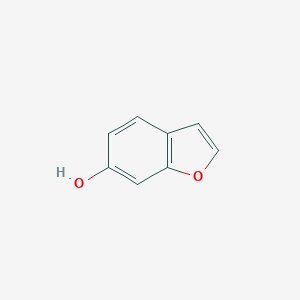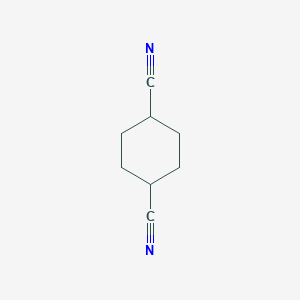
Cyclohexane-1,4-dicarbonitrile
説明
Cyclohexane-1,4-dicarbonitrile is an organic compound with the chemical formula C8H10N2. It is characterized by a six-membered cyclohexane ring with two nitrile groups (-CN) attached at the 1 and 4 positions. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexane-1,4-dicarbonitrile can be synthesized through several methods. One common approach involves the cyanation of cyclohexane. Initially, cyclohexane reacts with sodium cyanide under basic conditions to form cyclohexyl cyanide. This intermediate is then further reacted with sodium cyanide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale cyanation processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient conversion and minimize by-products .
化学反応の分析
Types of Reactions: Cyclohexane-1,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
Oxidation: Cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane-1,4-diamine.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
Cyclohexane-1,4-dicarbonitrile has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
作用機序
The mechanism of action of cyclohexane-1,4-dicarbonitrile primarily involves its nitrile groups. These groups can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis. The nitrile groups can be hydrolyzed, reduced, or substituted, allowing for the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
類似化合物との比較
Cyclohexane-1,4-dicarbonitrile can be compared with other similar compounds, such as:
Cyclohexane-1,2-dicarbonitrile: Similar structure but with nitrile groups at the 1 and 2 positions.
Cyclohexane-1,3-dicarbonitrile: Nitrile groups at the 1 and 3 positions.
Cyclohexane-1,4-dicarboxylic acid: The nitrile groups are replaced with carboxylic acid groups.
Uniqueness: this compound is unique due to the positioning of its nitrile groups, which allows for specific reactivity and applications in organic synthesis. Its stability and versatility make it a valuable compound in various chemical processes .
特性
IUPAC Name |
cyclohexane-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWYSXZGBRHJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147085 | |
| Record name | Cyclohexane-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10534-13-1 | |
| Record name | 1,4-Cyclohexanedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10534-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane-1,4-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanedicarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,4-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of Cyclohexane-1,4-dicarbonitrile in the synthesis of Poly(p-cyclohexylene alkylene)s (PPCs)?
A1: this compound serves as a crucial starting material in the multi-step synthesis of PPCs []. The compound undergoes α-alkylation, introducing specific alkyl chains. This modification is key for controlling the final polymer's properties. These alkylated derivatives are then transformed into α,ω-dienes, which act as monomers in the subsequent acyclic diene metathesis polycondensation reaction. This polymerization process ultimately yields the desired PPCs.
Q2: How does the structure of polymers synthesized from this compound influence their thermal properties?
A2: The research demonstrates that incorporating 1,4-cyclohexylene units derived from this compound significantly impacts the thermal properties of the resulting PPCs []. The presence of these cyclic structures within the polymer backbone enhances chain flexibility and promotes efficient intermolecular packing. This enhanced packing leads to higher melting temperatures and increased thermal stability compared to polymers where aromatic rings or short-chain branches replace the cyclohexylene units.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


